5-(2-Fluorophenyl)oxazole-2-carbonitrile
Overview
Description
5-(2-Fluorophenyl)oxazole-2-carbonitrile is a heterocyclic compound that contains both an oxazole ring and a fluorophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)oxazole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzoyl chloride with an appropriate nitrile in the presence of a base, such as potassium carbonate, to form the oxazole ring. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)oxazole-2-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The oxazole ring can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the oxazole ring.
Reduction Products: Reduced forms of the oxazole ring.
Scientific Research Applications
5-(2-Fluorophenyl)oxazole-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)oxazole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-oxazole-2-carbonitrile: Lacks the fluorine atom, which can result in different chemical and biological properties.
5-(4-Fluorophenyl)oxazole-2-carbonitrile: The fluorine atom is in a different position on the phenyl ring, which can affect its reactivity and interactions.
5-(2-Chlorophenyl)oxazole-2-carbonitrile: Contains a chlorine atom instead of fluorine, leading to different electronic effects and reactivity.
Uniqueness
5-(2-Fluorophenyl)oxazole-2-carbonitrile is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-(2-fluorophenyl)-1,3-oxazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2O/c11-8-4-2-1-3-7(8)9-6-13-10(5-12)14-9/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWBLGIZKCTUFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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